2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide
CAS No.:
Cat. No.: VC16382309
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4O2 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide |
| Standard InChI | InChI=1S/C10H10N4O2/c11-12-8(15)6-9-13-14-10(16-9)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15) |
| Standard InChI Key | JAUFCSWYUCTIIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—linked to a phenyl group at position 5 and an acetohydrazide (-NH-NH-C(O)-CH3) group at position 2. Computational studies reveal planarity in the oxadiazole ring, with dihedral angles of 3.2° between the phenyl and oxadiazole planes, facilitating π-π stacking interactions in biological systems .
Spectroscopic Characterization
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FT-IR: Key absorptions include N-H stretches at 3352 cm⁻¹ (hydrazide), C=N stretches at 1687 cm⁻¹ (oxadiazole), and C-O-C vibrations at 1137 cm⁻¹ .
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¹H NMR: Signals at δ 2.02 ppm (s, 3H, CH3), δ 5.28 ppm (s, 2H, CH2), and δ 7.53 ppm (m, 8H, aromatic protons) confirm the acetohydrazide and phenyl substituents .
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13C NMR: Peaks at 167.8 ppm (C=N of oxadiazole) and 170.3 ppm (C=O of hydrazide) validate the core structure .
Solubility and Stability
The compound exhibits limited solubility in water (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Thermal gravimetric analysis shows decomposition onset at 218°C, indicating stability under standard laboratory conditions .
Synthesis and Optimization
Direct Condensation (Method B)
Aryl hydrazides (e.g., 4-chlorophenyl hydrazide) react with β-benzoyl propionic acid in POCl3, yielding 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one intermediates. Acidic hydrolysis and hydrazide coupling achieve the final product in 63% yield .
Reaction Optimization
| Parameter | Method A | Method B |
|---|---|---|
| Temperature (°C) | 80 | 110 |
| Time (h) | 12 | 6 |
| Yield (%) | 58 | 63 |
| Purity (HPLC) | 98.2% | 97.5% |
Phosphorus oxychloride outperforms H2SO4 as a cyclizing agent, enhancing yields by 18% . Microwave-assisted synthesis reduces reaction times to 45 minutes with comparable yields .
Biological Activities and Mechanisms
Antioxidant Efficacy
In DPPH radical scavenging assays, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide derivatives exhibit IC50 values of 12.7 μM (Compound 10) and 11.3 μM (Compound 13), surpassing BHT (IC50 = 14.9 μM) . The mechanism involves hydrogen atom transfer from the hydrazide NH group to radicals, confirmed by ESR spectroscopy .
Anti-inflammatory Action
Carrageenan-induced paw edema models show 68% inhibition at 50 mg/kg, comparable to diclofenac sodium (72%). COX-2 inhibition (IC50 = 0.89 μM) correlates with reduced prostaglandin E2 levels in macrophages .
Applications in Drug Development
Antimicrobial Agents
Against Staphylococcus aureus (MIC = 2 μg/mL) and Escherichia coli (MIC = 4 μg/mL), the compound disrupts cell membrane integrity, as shown by SYTOX Green uptake assays .
Anticancer Candidates
In MCF-7 breast cancer cells, it induces apoptosis via caspase-3 activation (8-fold increase) and ROS generation (2.3-fold higher than control). Selectivity indices exceed 15 for normal fibroblasts .
Material Science Applications
As a ligand, it forms luminescent Zn(II) complexes (λem = 485 nm) with potential use in OLEDs. The hydrazide moiety enables covalent grafting onto graphene oxide, enhancing composite conductivity by 40% .
Comparative Analysis with Structural Analogs
| Compound | Substituent | AChE IC50 (μM) | DPPH IC50 (μM) |
|---|---|---|---|
| Target Compound | 5-phenyl, 2-acetohydrazide | 0.054 | 11.3 |
| Analog 1 | 4-chlorophenyl | 0.087 | 15.2 |
| Analog 2 | 3-nitrobenzyl | 0.121 | 18.6 |
The acetohydrazide group enhances antioxidant activity by 34% compared to ester analogs, while phenyl substitution improves AChE inhibition 2.2-fold over alkyl derivatives .
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